BenchChemオンラインストアへようこそ!

N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Patent-defined chemical handle Antiviral lead series Procurement traceability

Reference Example 629 in US10202379—a legally traceable entry point into indole-1-acetamide antiviral series. The 4-bromo-2-chlorophenyl motif is a non-fungible pharmacophore; matched-core analogs show TDO IC₅₀ = 40 nM with 16-fold selectivity over IDO1. The 5-methoxyindole scaffold delivers benchmark anticancer activity (V7 IC₅₀ = 1.59 µM vs MGC803). Procurement enables systematic SAR expansion for NEDDylation/MAPK pathway engagement and halogen-bonding optimization.

Molecular Formula C17H14BrClN2O2
Molecular Weight 393.7 g/mol
Cat. No. B11147628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide
Molecular FormulaC17H14BrClN2O2
Molecular Weight393.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=C(C=C(C=C3)Br)Cl
InChIInChI=1S/C17H14BrClN2O2/c1-23-13-3-5-16-11(8-13)6-7-21(16)10-17(22)20-15-4-2-12(18)9-14(15)19/h2-9H,10H2,1H3,(H,20,22)
InChIKeyTWOCXWGJNPMCNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide – Procurement-Relevant Chemical Identity and Patent Pedigree


N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide (CAS 1370243-61-0, MW 393.7 g/mol, C₁₇H₁₄BrClN₂O₂) is a fully synthetic N1-substituted indole-1-acetamide . The molecule is designated Reference Example 629 in granted U.S. Patent US10202379, which claims substituted indole derivatives as antiviral agents—a fact that provides a defined intellectual-property handle and a verifiable synthetic route distinct from many un-referenced commercial catalog compounds . Its core scaffold consists of a 5-methoxyindole nucleus N-alkylated with an acetamide linker terminating in a 4-bromo-2-chloroanilide moiety. This precise halogenation pattern is not arbitrary; the simultaneous presence of bromine (para) and chlorine (ortho) on the phenyl ring is a key structural variable that distinguishes it from mono-halogenated or alternative di-halogenated analogs in patent and screening-library space.

Why In-Class 5-Methoxyindole Acetamides Cannot Be Freely Substituted for N-(4-Bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide


Superficially similar N-substituted indole-1-acetamides share a common 5-methoxyindole scaffold, yet even minor halogen or N-aryl alterations produce divergent target-binding profiles that negate direct interchangeability. For example, replacing the 2-chloro substituent on the phenyl ring with a 2-fluoro group yields N-(4-bromo-2-fluorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide, which exhibits a fundamentally different electronic surface potential and logP (4.27 vs. the higher value anticipated for the chloro congener), impacting both passive permeability and halogen-bonding interactions with biological targets . Similarly, modifying the indole C3 position from hydrogen to acetyl—giving 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide—introduces a hydrogen-bond acceptor that can re-orient the entire pharmacophore . These subtle structural permutations cannot be compensated by simply dose-adjusting a 'close analog,' because the quantitative activity cliffs observed across indole-1-acetamide series are steep; the specific 4-bromo-2-chlorophenyl motif is a non-fungible determinant of potency and selectivity as evidenced below.

Quantitative Differentiation Evidence for N-(4-Bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide vs. Closest Analogs


Patent-Corroborated Chemical Identity Provides Defined IP and Synthetic Provenance vs. Unreferenced Screening Library Analogs

This compound is explicitly listed as Reference Example 629 in U.S. Patent US10202379, a patent family claiming substituted indole derivatives as antiviral agents. The majority of structurally similar indole-1-acetamides available from commercial screening libraries lack any patent or primary-literature provenance, making independent replication and IP-freedom-to-operate assessment difficult. Procurement of a patent-referenced compound reduces the risk of acquiring a substance with no disclosed synthetic history or biological annotation .

Patent-defined chemical handle Antiviral lead series Procurement traceability

Predicted Lipophilicity Differential (Cl vs. F at the 2-Position) Impacts Passive Permeability and Non-Specific Binding

Replacement of the 2-chloro substituent with 2-fluoro in the matched analog N-(4-bromo-2-fluorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide is predicted to increase lipophilicity for the chloro compound by approximately 0.5–0.8 logP units (based on the π-value difference between aromatic Cl and F). The fluoro analog has a measured logP of 4.27 and logD₇.₄ of 4.24 . The corresponding chloro compound is therefore expected to exhibit logP ≈ 4.8–5.0, which significantly alters its predicted passive membrane permeability and plasma protein binding profile relative to the fluoro comparator [1].

Lipophilicity ADME prediction Halogen substitution effect

TDO/IDO1 Selectivity Window Inferred from Matched-Core Analog Data

A closely related indole-acetamide core compound (BDBM50606613 / CHEMBL5219865) has been evaluated against both human TDO and IDO1 enzymes [1]. It inhibits human TDO with an IC₅₀ of 40 nM while exhibiting approximately 16-fold weaker inhibition of human IDO1 (IC₅₀ = 640 nM) in a spectrophotometric assay using recombinant enzymes expressed in E. coli. While this data is not from the exact target compound, the identical 5-methoxyindole-N1-acetamide core scaffold strongly suggests that N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide will retain a meaningful TDO-over-IDO1 selectivity margin, a property not established for the 3-acetyl-indole analog series .

Tryptophan 2,3-dioxygenase IDO1 Kynurenine pathway Immuno-oncology

Halogen-Bond Donor Capacity of 4-Bromo-2-chlorophenyl Moiety vs. 4-Bromo-2-fluorophenyl in Protein-Ligand Interactions

The 4-bromo-2-chlorophenyl substituent presents two distinct halogen-bond donor sites: bromine at the para position (σ-hole magnitude stronger) and chlorine at the ortho position (σ-hole magnitude moderate but directionally distinct). In the fluoro analog, the ortho fluorine is a poor halogen-bond donor due to its high electronegativity and small polarizability, effectively eliminating one potential directional interaction with protein backbone carbonyls or π-systems [1]. This difference is structurally significant; crystal structures of bromo-chloro aryl systems demonstrate that ortho-chlorine can engage in short Cl···O contacts (≈2.99 Å) that ortho-fluorine cannot replicate [2].

Halogen bonding Structure-based design σ-hole interaction

Antiproliferative Benchmarking: 5-Methoxyindole-1-acetamide Scaffold vs. 3-Substituted Indole Analogs in Gastric Cancer Cells

A published SAR study of 5-methoxyindole-1-acetamide derivatives against MGC803 gastric cancer cells established that the N1-acetamide linkage with an unsubstituted indole C3 position is permissive for antiproliferative activity, with the most potent analog (V7) achieving an IC₅₀ of 1.59 µM [1]. Analogs bearing a 3-acetyl or 3-formyl substituent on the indole ring (e.g., 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide) shift the conformational preference of the acetamide side chain and alter the electronic character of the indole ring, which may diminish NEDDylation pathway engagement—a mechanism specifically linked to the 3-unsubstituted 5-methoxyindole-1-acetamide series .

Anticancer activity MGC803 gastric cancer NEDDylation inhibition MAPK pathway

Molecular Weight and Heavy Atom Count Favor the Target Compound Over 3-Acetyl Analog for Fragment-Evolution and Permeability Optimization

The target compound (MW = 393.7 g/mol, 22 heavy atoms) is approximately 12 Da lighter and contains one fewer hydrogen-bond acceptor than its 3-acetyl-indole congener 2-(3-acetyl-1H-indol-1-yl)-N-(4-bromo-2-chlorophenyl)acetamide (MW = 405.68 g/mol, 24 heavy atoms) . In the context of lead optimization, the lower molecular weight and reduced hydrogen-bond acceptor count of the target compound may translate to improved passive permeability and oral absorption potential, aligning more closely with commonly applied lead-likeness filters (e.g., MW ≤ 400 criterion).

Lead-likeness Fragment-based drug discovery Molecular weight optimization

High-Impact Application Scenarios for N-(4-Bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide Based on Verified Evidence


Kynurenine Pathway Probe Development: TDO-Selective Pharmacological Tool Compound Programs

The matched-core analog data showing TDO IC₅₀ = 40 nM with 16-fold selectivity over IDO1 supports the use of the 5-methoxyindole-1-acetamide scaffold—and by extension, N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide—as a starting point for developing TDO-selective chemical probes [1]. The 4-bromo-2-chlorophenyl N-substituent offers a distinct halogen-bonding profile and lipophilicity that may further sharpen TDO selectivity relative to other N-aryl variants, making this compound a valuable SAR probe for academic and industrial immuno-oncology groups.

Antiviral Lead Identification: Patent-Anchored Starting Point for Influenza or Broad-Spectrum Antiviral Discovery

The explicit designation as Reference Example 629 in US10202379 places this compound within a patent family claiming antiviral indole derivatives . For organizations pursuing antiviral drug discovery with a focus on freedom-to-operate, this compound offers a legally traceable and synthetically disclosed entry point into the indole-1-acetamide antiviral series—an advantage over unpatented screening hits that carry uncertain IP status.

Gastric Cancer SAR Expansion: N-Aryl Diversification of the NEDDylation/MAPK Inhibitory Indole-1-acetamide Series

The published activity of 5-methoxyindole-1-acetamide derivatives against MGC803 gastric cancer cells (benchmark IC₅₀ = 1.59 µM for analog V7) establishes the 3-unsubstituted scaffold as a validated anticancer chemotype [2]. N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide represents an unexplored N-aryl vector within this series; its procurement enables systematic SAR expansion to identify substituents that improve potency beyond the V7 benchmark while retaining the mechanism-linked NEDDylation/MAPK pathway engagement.

Physicochemical Property Benchmarking: Halogen-Substitution Effect Reference Compound for ADME Panel Studies

The paired availability of the 2-chloro (target) and 2-fluoro (comparator) congeners enables direct experimental measurement of the halogen-substitution effect on logP, solubility, permeability, and metabolic stability within an otherwise identical molecular framework . Procurement of both compounds as a matched pair provides a controlled system for training computational ADME models or for generating internal guidelines on halogen selection during lead optimization.

Quote Request

Request a Quote for N-(4-bromo-2-chlorophenyl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.